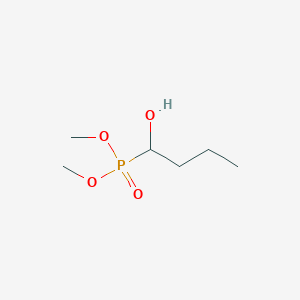

Dimethyl 1-hydroxybutylphosphonate

Description

Properties

CAS No. |

23054-81-1 |

|---|---|

Molecular Formula |

C6H15O4P |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

1-dimethoxyphosphorylbutan-1-ol |

InChI |

InChI=1S/C6H15O4P/c1-4-5-6(7)11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

PHJZUYURNWKKMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)P(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Key Observations:

- Substituent Effects: The hydroxybutyl group in the target compound contrasts with carboxymethyl (), amino (), or aromatic groups (). Hydroxy groups increase polarity, while aromatic substituents enhance lipophilicity.

- Synthesis Methods : Enzymatic methods (e.g., lipase-catalyzed resolution) offer stereoselectivity but may require longer reaction times compared to one-pot syntheses.

Reactivity and Application Differences

- Dimethyl 1-Hydroxybutylphosphonate : The hydroxy group enables hydrogen bonding, making it suitable as a pharmaceutical intermediate or ligand in catalysis. Its dimethyl esters resist hydrolysis better than diethyl analogs.

- Diethyl 1-Butyryloxy-1-carboxymethylphosphonate : The carboxymethyl and butyryloxy groups enhance reactivity in esterification and cross-coupling reactions, useful in polymer chemistry.

- Diethyl 1-Amino Phenylmethylphosphonate: The amino group facilitates chelation of metal ions, relevant in agrochemical formulations or as a catalyst precursor.

- Diethyl 1-Phenylethylphosphonate : Aromatic substituents improve thermal stability, favoring use in flame retardants or lubricant additives.

Research Findings on Stability and Selectivity

- Enzymatic synthesis (lipase-catalyzed) of diethyl 1-butyryloxy-1-carboxymethylphosphonate achieves >90% enantiomeric excess (e.e.), highlighting advantages for chiral phosphonate production.

- One-pot syntheses (e.g., ) prioritize efficiency over selectivity, yielding racemic mixtures unless chiral catalysts are employed.

- Commercial diethyl phosphonates () are typically produced via Arbuzov or Michaelis-Becker reactions, favoring scalability but requiring stringent purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 1-hydroxybutylphosphonate, and how can reaction conditions be tailored for high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phosphites with carbonyl compounds under acidic or basic conditions can yield α-hydroxyphosphonates . Optimization requires adjusting stoichiometry, solvent polarity (e.g., ethanol or dimethylformamide), and temperature. Monitoring reaction progress via <sup>31</sup>P NMR can identify intermediates and guide purification steps .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>31</sup>P NMR confirm structural integrity. For instance, a <sup>31</sup>P signal near δ 25–30 ppm indicates phosphonate functionality, while coupling constants (e.g., J = 7.2–156.2 Hz) reveal stereochemical details .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- Infrared (IR) Spectroscopy : Peaks at 1250–1150 cm<sup>-1</sup> (P=O stretch) and 1050–950 cm<sup>-1</sup> (P-O-C) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Employ fume hoods to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is recommended during powder handling .

- Spill Management : Collect spills using non-sparking tools, avoid water rinsing, and dispose in sealed containers labeled for phosphonate waste .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and structurally analogous phosphonates (e.g., diethyl derivatives) under varying oxidative conditions?

- Methodological Answer : Comparative mechanistic studies using isotopic labeling (<sup>18</sup>O) and computational modeling (DFT) can elucidate pathways. For example, oxidation of dimethyl phosphonates may generate intermediates like CH3SO3 radicals, which contribute to aerosol formation in atmospheric studies . Kinetic experiments under controlled NOx levels can reveal competing pathways (e.g., OH addition vs. abstraction) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) using orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .

- Batch Analysis : Compare purity levels (via HPLC) across studies, as impurities ≥5% can skew bioactivity results .

- Meta-Analysis : Aggregate datasets from peer-reviewed studies to identify trends obscured by small sample sizes .

Q. How can the stereochemical outcomes of lipase-catalyzed kinetic resolution of this compound be controlled?

- Methodological Answer :

- Enzyme Selection : Use enantioselective lipases (e.g., Candida antarctica Lipase B) to hydrolyze specific enantiomers. Activity assays in organic/aqueous biphasic systems (e.g., hexane:buffer) enhance selectivity .

- Solvent Engineering : Polar aprotic solvents (e.g., acetonitrile) improve enzyme rigidity, favoring higher enantiomeric excess (ee) .

- Monitoring : Track ee via chiral HPLC with UV/ECD detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.